1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as distillation or recrystallization to isolate the final product. The choice of industrial methods depends on factors such as cost, efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives .
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromopropyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . The trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties, affecting its overall reactivity and biological activity .
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar in structure but lacks the ethyl group, which can affect its reactivity and applications.
1-Bromo-2,4,6-triisopropylbenzene: Contains multiple isopropyl groups, leading to different steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-6-(trifluoromethylthio)benzene is unique due to the combination of its bromopropyl, ethyl, and trifluoromethylthio groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H14BrF3S |
---|---|
Molecular Weight |
327.21 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-9-5-3-7-11(17-12(14,15)16)10(9)6-4-8-13/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
WMWXFTKWFZDJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
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